molecular formula C14H11BrN2OS B2941226 N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide CAS No. 1252293-82-5

N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide

Cat. No.: B2941226
CAS No.: 1252293-82-5
M. Wt: 335.22
InChI Key: KZQLFGIYQTXABT-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom, a benzyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Bromination: The thiophene ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with benzylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide, thiols, or alkoxides can be used under appropriate conditions, often in the presence of a base or a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: It can be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Chemical Biology: The compound can serve as a probe or a ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: It can be employed in the synthesis of advanced materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, cyanomethyl, and carboxamide groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

    N-benzyl-5-chloro-N-(cyanomethyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-benzyl-5-fluoro-N-(cyanomethyl)thiophene-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    N-benzyl-5-iodo-N-(cyanomethyl)thiophene-2-carboxamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness: N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

IUPAC Name

N-benzyl-5-bromo-N-(cyanomethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c15-13-7-6-12(19-13)14(18)17(9-8-16)10-11-4-2-1-3-5-11/h1-7H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQLFGIYQTXABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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